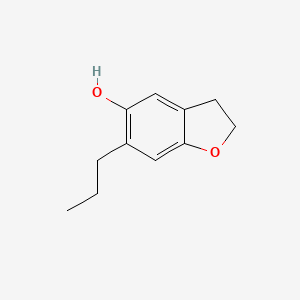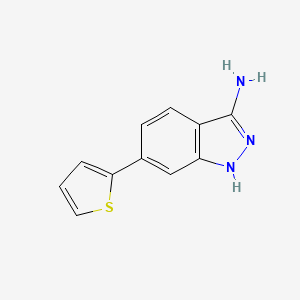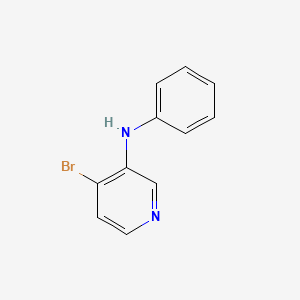
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, a phenyl group, and a hydroxymethyl group attached to the naphthyridine core, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-phenyl-1,6-naphthyridine as the starting material.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 5-position of the naphthyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-phenyl-1,6-naphthyridin-5-yl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)aldehyde or (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)carboxylic acid.
Reduction: Formation of 3-phenyl-1,6-naphthyridin-5-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the naphthyridine core allows it to intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
(2-Chloro-3-phenyl-1,5-naphthyridin-5-yl)methanol: Similar structure but with a different position of the nitrogen atom in the naphthyridine ring.
(2-Chloro-3-phenyl-1,8-naphthyridin-5-yl)methanol: Another isomer with the nitrogen atoms in different positions.
(2-Chloro-3-phenylquinolin-5-yl)methanol: A quinoline derivative with similar functional groups but a different core structure.
Uniqueness
(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol is unique due to its specific arrangement of functional groups and the position of nitrogen atoms in the naphthyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.
特性
分子式 |
C15H11ClN2O |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
(2-chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol |
InChI |
InChI=1S/C15H11ClN2O/c16-15-11(10-4-2-1-3-5-10)8-12-13(18-15)6-7-17-14(12)9-19/h1-8,19H,9H2 |
InChIキー |
ZQQGCUJXYMCLIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CN=C(C3=C2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
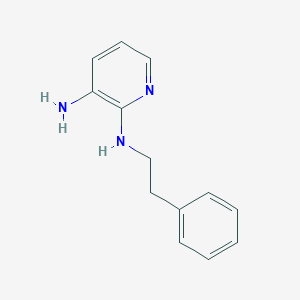

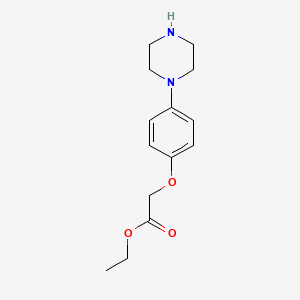
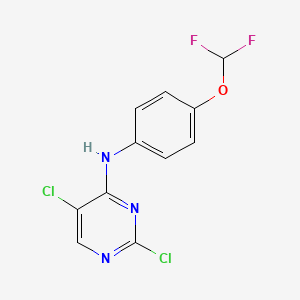
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)


![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)
